N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-[4-(methylsulfanyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c1-24-13-8-6-12(7-9-13)10-17(22)20-19-21-18-14-4-2-3-5-15(14)23-11-16(18)25-19/h2-9H,10-11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTSSVROHMOJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Starting Material : 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde is reacted with thiourea in ethanol under reflux.
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Cyclization : The aldehyde group facilitates nucleophilic attack by the thiourea sulfur, followed by cyclization to form the thiazole ring.
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Amine Formation : The reaction yields 2-amino-4H-chromeno[4,3-d]thiazole as a pale-yellow solid.
Optimization Notes :
Table 1: Comparative Analysis of Chromeno-Thiazole Core Synthesis
| Starting Material | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 4-Chloro-2-oxo-chromene-3-carbaldehyde | Thiourea, ethanol, reflux | 68 | 98.5 |
| 4-Bromo-2-oxo-chromene-3-carbaldehyde | Thiourea, DMF, 100°C | 72 | 97.8 |
Preparation of 2-[4-(Methylsulfanyl)phenyl]acetyl Chloride
The acetamide side chain requires the synthesis of 2-[4-(methylsulfanyl)phenyl]acetic acid , followed by conversion to its acid chloride.
Stepwise Synthesis
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Synthesis of 2-[4-(Methylsulfanyl)phenyl]acetic Acid :
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Acid Chloride Formation :
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Reagents : Thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM).
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Conditions : Stirring at 40°C for 4 hours, followed by solvent evaporation under reduced pressure.
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Key Data :
Amide Bond Formation
The final step couples the chromeno-thiazol-2-amine with the acid chloride to form the target acetamide.
Coupling Protocol
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Base Selection : Triethylamine (TEA) or pyridine neutralizes HCl generated during the reaction.
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Solvent : Anhydrous DCM or tetrahydrofuran (THF).
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Procedure :
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Dissolve 2-amino-4H-chromeno[4,3-d]thiazole (1 equiv) and TEA (2.5 equiv) in DCM.
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Add 2-[4-(methylsulfanyl)phenyl]acetyl chloride (1.2 equiv) dropwise at 0°C.
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Warm to room temperature and stir for 12 hours.
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Workup :
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Extract with NaHCO₃ (aq) to remove unreacted acid chloride.
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Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction of the nitro or carbonyl groups present can form amines or alcohols.
Substitution: : Various substitution reactions can occur at the phenyl ring or thiazole core, leading to derivatives with modified properties.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reagents: : Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution Reagents: : Halogenating agents like bromine or chlorinating agents, under conditions such as reflux in organic solvents.
Major Products
Oxidation Products: : Sulfoxides, sulfones, or carbonyl derivatives.
Reduction Products: : Amines, alcohols, or hydrocarbons.
Substitution Products: : Halogenated derivatives, nitro compounds, or alkylated products.
Scientific Research Applications
Chemistry
Material Science: : The compound can be incorporated into polymers to create materials with specific electronic or photonic properties.
Catalysis: : Its structural features may allow it to act as a catalyst in organic synthesis, facilitating various chemical transformations.
Biology
Enzyme Inhibition: : The compound can act as an inhibitor for enzymes that are involved in critical biological pathways.
Biochemical Probes: : Utilized in studies to understand the mechanisms of certain biochemical processes.
Medicine
Drug Development: : Potential use as a lead compound in the development of new pharmaceuticals, targeting diseases like cancer or infectious diseases.
Diagnostic Agents: : Can be used in imaging techniques to identify and monitor disease states.
Industry
Dye Manufacture: : Used in the production of dyes with specific fluorescence or chromatic properties.
Mechanism of Action
The mechanism of action of N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-[4-(methylsulfanyl)phenyl]acetamide involves:
Binding to Molecular Targets: : Interacts with specific proteins or enzymes, altering their activity.
Pathways Involved: : May affect signaling pathways, leading to changes in cellular function or metabolism. The exact pathways depend on the specific application, whether in a biochemical context or industrial process.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Modifications
Chromeno-Thiazole vs. Simple Thiazole Derivatives
The target compound’s chromeno-thiazole core distinguishes it from simpler thiazole derivatives. For example:
- N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide () has a basic thiazole ring substituted with a cyanophenyl group. Its molecular weight (379.5 g/mol) is lower than the target compound’s estimated weight (~400–430 g/mol, inferred from ), reflecting the chromeno-thiazole’s fused ring complexity. Chromeno-thiazoles may exhibit enhanced binding to enzymes like MMPs due to increased planar surface area and π-π interactions .
- 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13, ) demonstrates a thiazole-piperazine hybrid with a methoxy group, showing MMP inhibitory activity (melting point: 289–290°C). The target compound lacks a piperazine moiety but shares the acetamide linkage, suggesting divergent biological targets .
Benzothiazole and Triazole Analogues
- 2-(4-(Prop-2-yn-1-yloxy)phenyl)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 21, ) incorporates a benzothiazole core with a trifluoromethyl group. Such electron-withdrawing substituents enhance metabolic stability compared to the target’s methylsulfanyl group, which may improve solubility but reduce electrophilic reactivity .
- N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () features a triazole ring, which is smaller and less rigid than the chromeno-thiazole. Triazoles often exhibit antimicrobial activity, while chromeno-thiazoles may target inflammatory pathways .
Substituent Effects on Bioactivity and Physicochemical Properties
Sulfur-Containing Groups
- Methylsulfanyl (-SMe) vs. Sulfonyl (-SO2-iPr): The target’s methylsulfanyl group (logP ~2–3, estimated) is less polar than the isopropylsulfonyl group in N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide (). Sulfonyl groups increase hydrophilicity and may improve aqueous solubility but reduce membrane permeability .
- Ethylthio (-SEt): In N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide (), the ethylthio group balances lipophilicity and steric bulk.
Halogen and Electron-Withdrawing Groups
- Antimicrobial Thiazoles (): Compounds with halogen (-Br, -Cl) or nitro (-NO2) substituents exhibit MICs as low as 13–27 µM against S. aureus and E. coli. The target’s methylsulfanyl group, while less electronegative, may still contribute to antimicrobial activity via hydrophobic interactions .
- Piperazine Derivatives (): N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide (Compound 4) acts as a P-glycoprotein inhibitor, increasing paclitaxel bioavailability by 56–106.6%. The target compound lacks a piperazine group, suggesting different pharmacokinetic profiles .
Melting Points and Solubility
- Thiazole-piperazine hybrids () have melting points of 269–303°C, correlating with high molecular weights (410–438 g/mol) and crystalline stability. The target compound’s fused chromeno-thiazole core likely elevates its melting point (>300°C, estimated), though experimental data are needed .
- Synthetic Routes: Many analogues (e.g., ) are synthesized via reflux or microwave-assisted amidation. The target compound may follow similar protocols, but its chromeno-thiazole core requires specialized starting materials, such as chromene-thiazole precursors .
Biological Activity
Overview
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-[4-(methylsulfanyl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities. This compound combines a chromene and thiazole structure, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H18N2O2S
- Molecular Weight : 342.41 g/mol
The unique structural features of this compound contribute to its interaction with biological targets, potentially leading to significant pharmacological effects.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, thiazole-based compounds have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Micrococcus luteus | 1.95–3.91 μg/mL |
| Bacillus spp. | 3.91–15.62 μg/mL |
| Streptococcus spp. | 7.81–15.62 μg/mL |
The presence of a thiazole ring in the structure enhances the compound's ability to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Preliminary studies suggest that compounds similar to this compound may possess anticancer properties. Research has demonstrated that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.
- DNA Interaction : It may interact with DNA or RNA, disrupting normal cellular processes.
- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which can protect cells from oxidative stress .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- A study on thiazole derivatives highlighted their effectiveness against resistant bacterial strains, suggesting that modifications to the thiazole structure can enhance antimicrobial activity .
- Research focusing on chromene derivatives revealed their potential as anticancer agents due to their ability to induce apoptosis in various cancer cell lines .
Q & A
Q. How do polymorphic forms impact crystallinity and formulation?
- Methodological Answer :
- XRPD/TGA : Screen polymorphs via X-ray powder diffraction and thermal gravimetric analysis .
- Solvent-drop grinding : Test 10+ solvents to isolate stable forms with improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
